molecular formula C11H15ClMg B14889112 2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in THF

2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in THF

Cat. No.: B14889112
M. Wt: 206.99 g/mol
InChI Key: DKDVWNZBXQDSIT-UHFFFAOYSA-M
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Description

2,3,5,6-Tetramethylbenzylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent used in organic synthesis. Grignard reagents are organomagnesium compounds typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are crucial in forming carbon-carbon bonds, making them valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethylbenzylmagnesium chloride is synthesized by reacting 2,3,5,6-tetramethylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

2,3,5,6-Tetramethylbenzyl chloride+Mg2,3,5,6-Tetramethylbenzylmagnesium chloride\text{2,3,5,6-Tetramethylbenzyl chloride} + \text{Mg} \rightarrow \text{2,3,5,6-Tetramethylbenzylmagnesium chloride} 2,3,5,6-Tetramethylbenzyl chloride+Mg→2,3,5,6-Tetramethylbenzylmagnesium chloride

Industrial Production Methods

In industrial settings, the production of 2,3,5,6-tetramethylbenzylmagnesium chloride involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the final product. The compound is then diluted to a 0.25 M concentration in THF for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylbenzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where the carbon-magnesium bond acts as a nucleophile. It can also participate in substitution reactions and coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Used in the formation of biaryl compounds through reactions with aryl halides.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes: Formed from the reaction with alkyl halides.

    Biaryl Compounds: Formed from coupling reactions with aryl halides.

Scientific Research Applications

2,3,5,6-Tetramethylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involve the formation of tetrahedral intermediates that eventually lead to the desired products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzylmagnesium chloride
  • 3-Methylbenzylmagnesium chloride
  • 4-Methoxybenzylmagnesium chloride
  • Phenylmagnesium bromide

Uniqueness

2,3,5,6-Tetramethylbenzylmagnesium chloride is unique due to the presence of four methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can provide steric hindrance, affecting the compound’s behavior compared to other Grignard reagents.

Properties

Molecular Formula

C11H15ClMg

Molecular Weight

206.99 g/mol

IUPAC Name

magnesium;3-methanidyl-1,2,4,5-tetramethylbenzene;chloride

InChI

InChI=1S/C11H15.ClH.Mg/c1-7-6-8(2)10(4)11(5)9(7)3;;/h6H,5H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

DKDVWNZBXQDSIT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1C)[CH2-])C)C.[Mg+2].[Cl-]

Origin of Product

United States

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